molecular formula C5H9NO B13526504 (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine

(1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine

Cat. No.: B13526504
M. Wt: 99.13 g/mol
InChI Key: YXAQPSXYYWRYCX-WHFBIAKZSA-N
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Description

(1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine: rac- (1R,5R)-bicyclo [3.1.0]hexan-1-amine hydrochloride , is a bicyclic amine. Its chemical structure consists of a six-membered ring containing an oxygen atom and an amino group. The compound’s stereochemistry is defined by the (1R,5R) configuration, indicating the relative positions of substituents on the ring .

Preparation Methods

Synthetic Routes:: The synthetic routes to obtain this compound involve cyclization reactions. One common approach is the intramolecular cyclization of a suitable precursor, which can be achieved through various methods such as ring-closing metathesis or intramolecular nucleophilic substitution. Detailed reaction conditions would depend on the specific precursor used.

Industrial Production:: While industrial-scale production methods for this compound are not widely documented, laboratory-scale synthesis provides a starting point for further optimization. Researchers often explore novel synthetic strategies to improve yield and efficiency.

Chemical Reactions Analysis

(1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine: can participate in several chemical reactions:

    Oxidation: Undergoes oxidation reactions, potentially leading to the formation of amine oxides.

    Reduction: Reduction of the amine group can yield secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions can occur at the amino group. Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides).

Scientific Research Applications

Chemistry::

    Building Block: Used in organic synthesis to construct more complex molecules.

    Chiral Pool: Its chiral nature makes it valuable for asymmetric synthesis.

Biology and Medicine:: Industry::

    Fine Chemicals: May find applications in the production of specialty chemicals.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine is unique in its bicyclic structure, similar compounds include other amines with similar ring systems. Further exploration can reveal additional analogs and their distinct properties.

Properties

Molecular Formula

C5H9NO

Molecular Weight

99.13 g/mol

IUPAC Name

(1R,5R)-3-oxabicyclo[3.1.0]hexan-1-amine

InChI

InChI=1S/C5H9NO/c6-5-1-4(5)2-7-3-5/h4H,1-3,6H2/t4-,5-/m0/s1

InChI Key

YXAQPSXYYWRYCX-WHFBIAKZSA-N

Isomeric SMILES

C1[C@@H]2[C@]1(COC2)N

Canonical SMILES

C1C2C1(COC2)N

Origin of Product

United States

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